

Application Notes and Protocols: Synthesis of Voriconazole, a Broad-Spectrum Antifungal Agent

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Compound of Interest

Compound Name: Antifungal agent 85

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Abstract: This document provides a detailed protocol for the synthesis of Voriconazole, a triazole antifungal medication used to treat serious fungal infections.[1] The synthesis is a multi-step process involving the formation of a key racemic intermediate followed by chiral resolution to obtain the desired (2R,3S)-enantiomer. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a second-generation triazole antifungal agent with a broad spectrum of activity.[1][2] It is a primary drug for the treatment of invasive aspergillosis.[2] The synthesis of Voriconazole presents a significant challenge due to the presence of two adjacent stereocenters, one of which is a quaternary carbon. The commercial synthesis often involves a diastereoselective addition reaction followed by a classical resolution step to isolate the active enantiomer.[3]

Overall Synthesis Strategy

The synthesis strategy focuses on the construction of the racemic core structure through a Reformatsky-type reaction, followed by dechlorination and subsequent chiral resolution. The

key steps involve the preparation of a pyrimidine intermediate and its coupling with a triazole-containing ketone.

Experimental Protocols

3.1. Synthesis of Intermediate 1: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This key intermediate is a precursor in the synthesis of many azole antifungals.[\[3\]](#)

- Reaction: To a stirred solution of 2-chloro-1-(2,4-difluorophenyl)ethanone in a suitable solvent like 2-propanol, add 4-amino-4H-1,2,4-triazole.[\[1\]](#)
- Conditions: The suspension is stirred at reflux for approximately 6 hours.[\[1\]](#)
- Work-up: After cooling, the solid product is filtered, washed with 2-propanol, and dried under reduced pressure to yield the desired ketone intermediate.[\[1\]](#)

3.2. Synthesis of Intermediate 2: (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This step involves a diastereoselective Reformatsky-type reaction.

- Reagents: This reaction couples the triazole ketone (Intermediate 1) with 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine using an organozinc derivative.[\[3\]](#)
- Activation: Zinc dust is activated, for example, with iodine in tetrahydrofuran (THF).[\[1\]](#)
- Reaction: A solution of Intermediate 1 and the pyrimidine derivative in THF is added to the activated zinc suspension.[\[1\]](#)[\[4\]](#) The reaction is stirred at room temperature for several hours.[\[1\]](#)
- Work-up: The reaction is quenched, and the product is extracted. This step yields a mixture of diastereomers, with the desired (2R,3S/2S,3R) pair being the major product.[\[3\]](#)

3.3. Synthesis of Racemic Voriconazole: (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This step involves the removal of the chlorine atom from the pyrimidine ring.

- Reaction: The chlorinated intermediate (Intermediate 2) is subjected to hydrogenolysis.
- Catalyst: 10% Palladium on carbon is typically used as the catalyst.[1]
- Conditions: The reaction is carried out in an autoclave under hydrogen pressure in a solvent such as ethanol, with a base like sodium acetate.[1]
- Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is concentrated under reduced pressure to yield the racemic Voriconazole.[1]

3.4. Chiral Resolution of Voriconazole

The final step is the separation of the desired (2R,3S)-enantiomer from the racemic mixture.

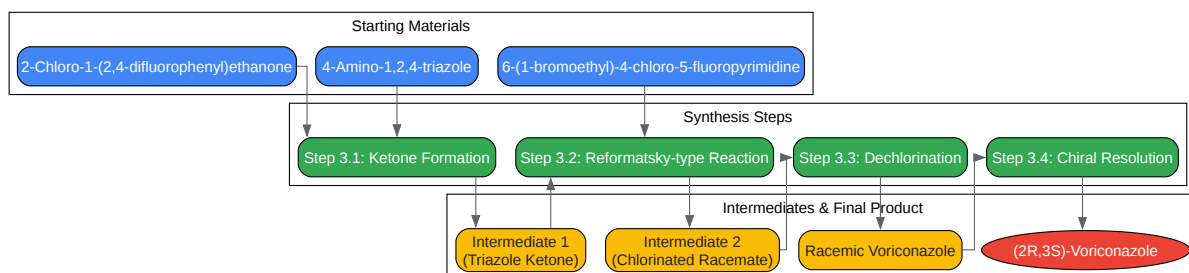
- Resolving Agent: (1R)-(-)-10-camphorsulfonic acid is a commonly used resolving agent.[3][5]
- Procedure: The racemic Voriconazole is dissolved in a solvent mixture, such as acetone and methanol.[5][6] A solution of (1R)-(-)-10-camphorsulfonic acid in methanol is added.[6]
- Crystallization: The mixture is heated to reflux and then slowly cooled to allow for the crystallization of the diastereomeric salt of the (2R,3S)-enantiomer.[5][6]
- Isolation: The crystalline salt is filtered and then treated with a base (e.g., sodium hydroxide solution) to liberate the free base, (2R,3S)-Voriconazole, which is then extracted and purified.[5][6]

Data Presentation

Table 1: Summary of Reagents and Yields for Voriconazole Synthesis

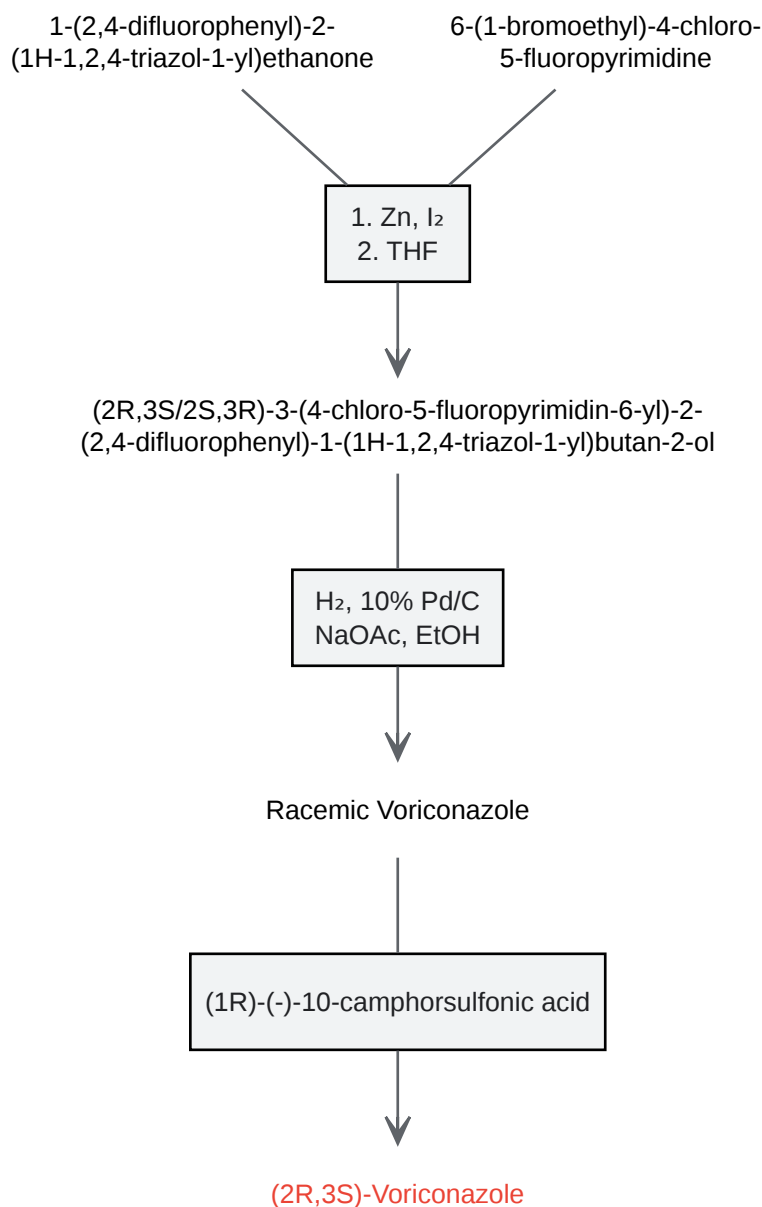
Step	Starting Material(s)	Key Reagents/Catalysts	Product	Typical Yield
3.1	2-chloro-1-(2,4-difluorophenyl)ethanone, 4-amino-4H-1,2,4-triazole	2-propanol	1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone	Good
3.2	Intermediate 1, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine	Zinc, Iodine, THF	(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol	~12:1 diastereoselectivity[3]
3.3	Intermediate 2	10% Pd/C, H ₂ , Sodium Acetate, Ethanol	Racemic Voriconazole	High
3.4	Racemic Voriconazole	(1R)-(-)-10-camphorsulfonic acid, Acetone/Methanol	(2R,3S)-Voriconazole	>99% ee[2]

Visualizations



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Caption: Overall workflow for the synthesis of Voriconazole.



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Caption: Key reaction pathway for Voriconazole synthesis.

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